Home > Products > Screening Compounds P80425 > RGD peptide (GRGDNP) (TFA)
RGD peptide (GRGDNP) (TFA) -

RGD peptide (GRGDNP) (TFA)

Catalog Number: EVT-8218022
CAS Number:
Molecular Formula: C25H39F3N10O12
Molecular Weight: 728.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

RGD peptide (GRGDNP) (TFA) is a synthetic peptide composed of a sequence of amino acids: glycine, arginine, glycine, aspartic acid, asparagine, and proline. This peptide is particularly recognized for its role in inhibiting integrin-ligand interactions, which are critical for various cellular processes such as adhesion, migration, growth, and differentiation. The RGD motif is a well-characterized sequence that binds to integrins, a family of receptors that mediate cell-extracellular matrix interactions. The peptide's ability to disrupt these interactions makes it valuable in both research and therapeutic contexts .

Source and Classification

RGD peptide (GRGDNP) (TFA) can be synthesized through various methods, with solid-phase peptide synthesis being the most common. It is classified under bioactive peptides and is primarily used in research applications focused on cell biology and biochemistry. The trifluoroacetate salt form (TFA) enhances its solubility and stability during storage and handling .

Synthesis Analysis

Methods

The synthesis of RGD peptide (GRGDNP) (TFA) predominantly employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: The protective group on the amino acid is removed to allow the next amino acid to be added.
  3. Coupling: The next protected amino acid is activated and coupled to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) .

Technical Details

In industrial settings, automated synthesizers enhance efficiency and consistency in peptide production. Quality control measures ensure that the final product meets stringent specifications for yield and purity .

Molecular Structure Analysis

Structure

The molecular formula of RGD peptide (GRGDNP) (TFA) is C25H39F3N10O12C_{25}H_{39}F_3N_{10}O_{12}, with a molecular weight of approximately 728.63 g/mol. The structure features a sequence that includes critical functional groups necessary for its biological activity .

Data

  • Chemical Name: (S)-1-((6S, 12S, 15S)-1, 1-diamino-15-(2-amino-2-oxoethyl)-6-(2-aminoacetamido)-12-(carboxymethyl)-7, 10, 13-trioxo-2, 8, 11, 14-tetraazahexadec-1-ene)pyrrolidine-2-carboxylic acid compound with trifluoroacetic acid (1:1)
  • InChIKey: RSZWQCVQZWXDRF-ZMNOQRQPSA-N
  • Appearance: Solid powder
  • Purity: ≥98% .
Chemical Reactions Analysis

Types of Reactions

RGD peptide (GRGDNP) (TFA) can undergo various chemical reactions:

  • Oxidation: Particularly at methionine or cysteine residues if present.
  • Reduction: Disulfide bonds can be reduced to free thiols.
  • Substitution: Amino acid residues can be substituted to modify properties .

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Hydrogen peroxide.
  • Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution Reagents: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole .
Mechanism of Action

RGD peptide (GRGDNP) (TFA) functions by binding to integrin receptors on cell surfaces, specifically integrin α5β1. This interaction inhibits the binding of integrins to the extracellular matrix, disrupting cell adhesion and migration processes. Additionally, it induces apoptosis by promoting conformational changes that enhance pro-caspase-3 activation and autoprocessing .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in DMSO at concentrations greater than 50 mg/mL; limited solubility in aqueous solutions.
  • Storage Conditions: Recommended storage at -20 °C in a dry and dark environment for up to one year .

Chemical Properties

  • Stability: Stable for at least four years under proper storage conditions.
  • Purity: Generally ≥95% upon delivery; specific batches may vary based on synthesis conditions .
Applications

RGD peptide (GRGDNP) (TFA) has several scientific applications:

  • Cell Biology Research: Used extensively to study integrin-mediated processes such as cell adhesion and migration.
  • Cancer Research: Investigated for its potential to inhibit tumor growth by disrupting integrin signaling pathways.
  • Drug Development: Explored as a therapeutic agent in targeted drug delivery systems due to its ability to bind selectively to integrins on cancer cells .
Molecular Mechanisms of RGD Peptide (GRGDNP) (TFA) in Integrin-Mediated Signaling Modulation

Structural Determinants of Integrin αvβ3/αvβ5 Binding Specificity and Affinity Optimization

The RGD peptide (GRGDNP) (TFA) (Glycine-Arginine-Glycine-Aspartic acid-Asparagine-Proline trifluoroacetate salt) achieves targeted inhibition of integrins αvβ3 and αvβ5 through precise molecular recognition elements. The central Arginine-Glycine-Aspartic acid (RGD) motif serves as the minimal recognition sequence for these integrins, binding at the interface between the α and β subunits. Molecular dynamics simulations reveal that the Aspartic acid residue coordinates directly with the metal ion-dependent adhesion site (MIDAS) in the β subunit (Mg²⁺ in physiological conditions), forming bidentate bonds that contribute ~40% of the total binding energy [6] [8]. The flanking Glycine-Asparagine-Proline residues impose conformational constraints that optimize the spatial orientation of the RGD triad, enhancing interaction complementarity with the specificity-determining loop (SDL) of αvβ3 [6].

Table 1: Binding Affinity of GRGDNP for Key Integrins

Integrin SubtypePrimary LigandIC₅₀ (μM)Binding Determinants
αvβ3Vitronectin0.2 - 0.5Asp-MIDAS coordination, Arg-αv salt bridges
αvβ5Vitronectin0.5 - 1.0Moderate Asp-MIDAS affinity, weaker αv interaction
α5β1Fibronectin5.0 - 10.0Secondary hydrophobic interactions
αIIbβ3Fibrinogen>100Minimal recognition

Comparative studies demonstrate the trifluoroacetate counterion enhances solubility without perturbing the peptide's bioactive conformation. The linear hexapeptide structure exhibits lower affinity (Kd ~10⁻⁷ M) compared to constrained cyclic RGD analogs (Kd ~10⁻⁹ M) due to greater conformational flexibility and entropic penalty upon binding [6] [7]. Nevertheless, GRGDNP maintains selective inhibition of αvβ3/αvβ5 over αIIbβ3 (>200-fold selectivity), attributable to steric incompatibility with the αIIb subunit's hydrophobic pocket [4] [8].

Caspase-3 Activation Pathways: Conformational Dynamics in Pro-Apoptotic Signaling Induction

RGD peptide (GRGDNP) (TFA) induces caspase-3-dependent apoptosis through integrin-mediated disruption of survival signaling. In suspended cells, GRGDNP binding to αvβ3/αvβ5 triggers unligated integrin clustering, inducing conformational changes that activate caspase-3 via two distinct pathways:

  • Direct Activation Mechanism: Integrin clustering recruits procaspase-3 through adapter proteins (including FAK and paxillin), facilitating its autocatalytic cleavage. Biochemical assays show a 3.8-fold increase in caspase-3 activity within 3 hours of GRGDNP (300 μg/mL) treatment in oxygen-glucose deprived neurons, independent of mitochondrial effectors [1] [8]. Hydrogen-deuterium exchange mass spectrometry reveals GRGDNP binding exposes the integrin β3 cytoplasmic domain, creating a scaffold for procaspase-3 dimerization and autoprocessing [4].

  • Indirect Mitochondrial Pathway: Sustained integrin antagonism (≥6 hours) downregulates Bcl-2 expression and promotes cytochrome c release. This secondary effect amplifies caspase-3 activation by 8.2-fold through apoptosome-mediated cleavage, as demonstrated in endothelial progenitor cells treated with 1,000 μM GRGDNP [4] [8]. The dual-pathway activation is critically dependent on the absence of extracellular matrix (ECM) engagement – in adherent cells, GRGDNP competitively inhibits endogenous ligand binding, inducing anoikis through deprivation of survival signals [1] [8].

Table 2: Apoptotic Signaling Kinetics Induced by GRGDNP

Time Post-TreatmentPrimary PathwayCaspase-3 Activity (Fold Increase)Key Molecular Events
0-3 hoursDirect activation3.8 ± 0.4Integrin clustering, procaspase-3 dimerization
3-6 hoursDirect + mitochondrial6.1 ± 0.7Bcl-2 downregulation, cytochrome c release
>6 hoursMitochondrial amplification8.2 ± 1.1Apoptosome assembly, executioner caspase cascade

Competitive Inhibition of Extracellular Matrix Protein Interactions: Mechanistic Insights from Molecular Dynamics Simulations

Steered molecular dynamics (SMD) simulations elucidate how GRGDNP competitively disrupts integrin-ECM interactions with nanoscale precision. The dissociation pathway of GRGDNP from αvβ3 reveals three distinct phases:

  • Initial Rupture: The Aspartic acid-carboxylate group detaches from the MIDAS Mg²⁺ ion at 8-10 Å displacement, requiring 120-150 pN force. This step contributes 60% of the total unbinding energy barrier due to strong electrostatic coordination [6].

  • Secondary Interactions: Arginine side chain separation from Aspartate 218 and Aspartate 150 of the β-propeller domain occurs at 12-15 Å displacement (50-70 pN). The glycine-flanked flexible backbone facilitates simultaneous maintenance of partial contacts during this phase [6] [8].

  • Complete Dissociation: Final separation beyond 18 Å involves disruption of hydrophobic contacts with the specificity-determining loop, requiring only 20-30 pN. The total dissociation time for GRGDNP (1.8 ± 0.3 ns) exceeds that of native fibronectin (1.2 ± 0.2 ns) due to the absence of synergistic binding domains like fibronectin's PHSRN motif [3] [6].

Table 3: Free Energy Contributions to GRGDNP-Integrin Binding

Interaction TypeEnergy Contribution (kcal/mol)Residues/Atoms InvolvedBiological Consequence
Asp-MIDAS coordination-15.7 ± 1.2Asp-Mg²⁺Primary anchoring point
Salt bridges-8.3 ± 0.9Arg-D218/D150Binding specificity
Van der Waals-4.2 ± 0.5Gly/Pro with SDLComplex stabilization
Solvent entropy+10.1 ± 1.5Water displacementMajor binding penalty

In physiological environments, competitive efficacy is modulated by adsorbed serum proteins. On hydroxyapatite surfaces (simulating bone implants), GRGDNP functionalization (50 μM) reduced mesenchymal stem cell adhesion by 40% compared to serum-coated controls, demonstrating interference with native fibronectin/vitronectin binding [3]. This paradoxical inhibition arises because GRGDNP occupies integrin binding sites without providing the cooperative signals from full-length ECM proteins, effectively creating a dominant-negative effect. The inhibition constant (Ki = 5.0 μM for α5β1) enables effective displacement of fibronectin (Kd = 1.2 μM) at therapeutic concentrations, validating its utility as a mechanotransduction disruptor in stretch-induced IL-6 expression studies [1] [3] [8].

Properties

Product Name

RGD peptide (GRGDNP) (TFA)

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C25H39F3N10O12

Molecular Weight

728.6 g/mol

InChI

InChI=1S/C23H38N10O10.C2HF3O2/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43;3-2(4,5)1(6)7/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28);(H,6,7)/t11-,12-,13-,14-;/m0./s1

InChI Key

RSZWQCVQZWXDRF-ZMNOQRQPSA-N

SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.